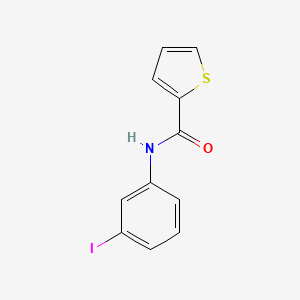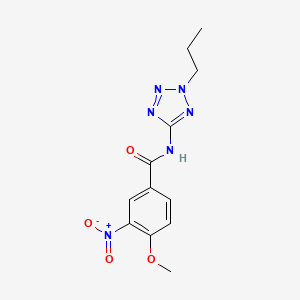
4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as MNTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNTB belongs to the class of nitroaromatic compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the inhibition of various enzymes and signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme involved in inflammation and pain, and the inhibition of COX-2 by this compound can reduce inflammation and pain. The NF-κB pathway is involved in various cellular processes, including inflammation and apoptosis, and the inhibition of this pathway by this compound can induce apoptosis and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and oxidative stress, and the induction of apoptosis. This compound has also been shown to have neuroprotective properties and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. This compound also has a well-established synthesis method, which makes it readily available for research. One limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for research involving 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, including further studies on its mechanism of action, its potential therapeutic properties in various diseases, and the development of novel analogs with improved efficacy and reduced toxicity. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential and reduce side effects. Further studies on the pharmacokinetics and pharmacodynamics of this compound are also needed to better understand its safety and efficacy in clinical settings.
In conclusion, this compound is a promising compound with potential therapeutic properties in various fields of research. Further studies are needed to fully understand its mechanism of action and potential applications in clinical settings.
Métodos De Síntesis
4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with propylamine and sodium azide. The final step involves the reaction with tetrazole to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic properties in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In cardiovascular disease, this compound has been studied for its ability to reduce inflammation and oxidative stress, which are key factors in the development of heart disease. In neurological disorders, this compound has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O4/c1-3-6-17-15-12(14-16-17)13-11(19)8-4-5-10(22-2)9(7-8)18(20)21/h4-5,7H,3,6H2,1-2H3,(H,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEMSDJFEQNVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

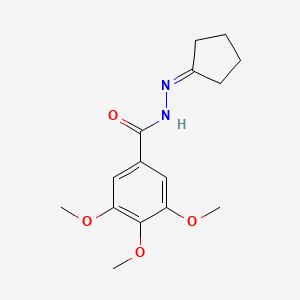
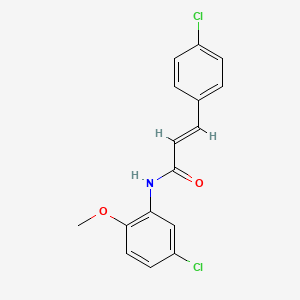
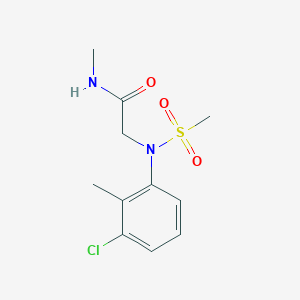
![2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime](/img/structure/B5776571.png)
![4'-{[(5-nitro-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5776579.png)
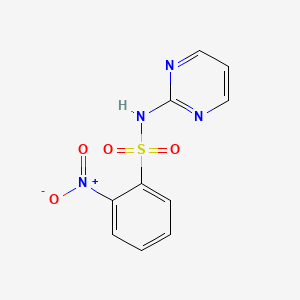
![3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5776596.png)
![2-[4-(3-phenoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5776597.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5776598.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5776599.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5776607.png)
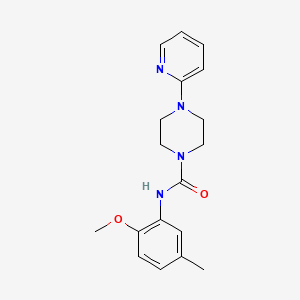
![4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5776632.png)
